5-Amino-2-chloro-10H-acridin-9-one
Overview
Description
5-Amino-2-chloro-10H-acridin-9-one is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Mechanism of Action
Target of Action
Acridine derivatives, a class to which this compound belongs, are known for their high cytotoxic activity . They have been extensively researched as potential anti-cancer drugs .
Mode of Action
The mode of action of acridine derivatives primarily involves DNA intercalation . The planar form of these compounds allows them to sandwich between the base pairs of the double helix, causing the helical structure to unwind . This disruption of DNA structure can interfere with biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure by acridine derivatives can affect numerous biological processes, including dna replication and protein synthesis .
Result of Action
Acridine derivatives are known for their cytotoxic activity and have been investigated for their potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-10H-acridin-9-one typically involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a catalyst such as trifluoroacetic acid (TFA) under microwave irradiation at a constant power of 400 W . This method ensures efficient cyclization and formation of the desired acridone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives with different functional groups, while substitution reactions can yield various halogenated acridines.
Scientific Research Applications
5-Amino-2-chloro-10H-acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Exhibits fluorescent properties, making it useful in biological imaging and studies.
Medicine: Shows potential anticancer activity, particularly against Ehrlich Ascites Carcinoma (EAC) cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacridin-9(10H)-one: Another acridine derivative with similar structural properties.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A TADF compound with enhanced optoelectronic properties.
N0-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida: An acridine derivative with significant anticancer activity.
Uniqueness
5-Amino-2-chloro-10H-acridin-9-one stands out due to its combination of amino and chloro substituents, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
5-amino-2-chloro-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCQNMAERVVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587517 | |
Record name | 5-Amino-2-chloroacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-52-7 | |
Record name | 5-Amino-2-chloroacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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